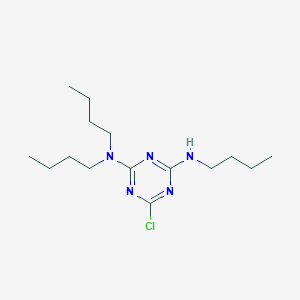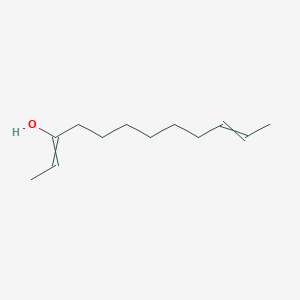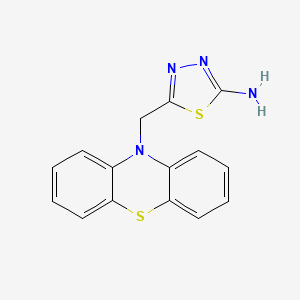![molecular formula C13H18ClN3O3 B14256662 Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- CAS No. 174664-68-7](/img/structure/B14256662.png)
Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hexanamide backbone linked to a 3-chlorophenyl group through an amino carbonyl bridge, and an N-hydroxy group. Its molecular formula is C13H17ClN2O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- typically involves multi-step organic reactions. One common method is the coupling of hexanamide with 3-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include N-oxide derivatives, alcohols, and substituted phenyl derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanamide: A simpler analog without the 3-chlorophenyl and N-hydroxy groups.
N-(3-chlorophenyl)hexanamide: Lacks the N-hydroxy group.
N-hydroxyhexanamide: Lacks the 3-chlorophenyl group.
Uniqueness
Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- is unique due to its combined structural features, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
174664-68-7 |
|---|---|
Molekularformel |
C13H18ClN3O3 |
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
6-[(3-chlorophenyl)carbamoylamino]-N-hydroxyhexanamide |
InChI |
InChI=1S/C13H18ClN3O3/c14-10-5-4-6-11(9-10)16-13(19)15-8-3-1-2-7-12(18)17-20/h4-6,9,20H,1-3,7-8H2,(H,17,18)(H2,15,16,19) |
InChI-Schlüssel |
QZAHTTVBLTUQLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)

![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)


![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)


![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B14256623.png)

![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)

![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)
